Sakacin P

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sakacin P is a bacteriocin that is produced by Lactobacillus sakei, a lactic acid bacterium. It is a proteinaceous compound that has antimicrobial properties and is used in the food industry as a natural preservative. This compound has been extensively studied due to its potential applications in the field of biotechnology and medicine.

Applications De Recherche Scientifique

Antimicrobial Activity and Resistance

- Sakacin P, a class IIa bacteriocin from Lactobacillus sakei, exhibits potent activity against the foodborne pathogen Listeria monocytogenes. It has been suggested as a biopreservative in foods. Research has explored the resistance mechanisms of L. monocytogenes to this compound, revealing diverse physiological and genetic characteristics in resistant strains, including variations in biofilm formation and stress tolerance (Tessema et al., 2009).

Cloning and Expression in E. coli

- The structural gene for this compound (sppA) has been cloned and expressed in Escherichia coli. This approach overcomes limitations in production by L. sakei, suggesting potential for higher yield and easier extraction (Chen et al., 2012).

Interaction with Food Constituents

- This compound's interaction with food components has been studied, revealing that over 80% of the bacteriocin adsorbs to proteins in various food matrices. Its activity is stable in heat-treated foods but is rapidly degraded in non-heat-treated foods, indicating its potential use in certain food preservation contexts (Aasen et al., 2003).

Bacteriocin and Immunity Gene Coupling

- Research into the this compound operon in Lactobacillus sakei demonstrates a strong translational coupling between bacteriocin and immunity genes. This has implications for understanding the regulatory mechanisms of bacteriocin production and immunity (Mathiesen et al., 2005).

Use in Active Packaging

- Sakacin A, another bacteriocin from Lactobacillus sakei, has been incorporated into pullulan films for active packaging. This demonstrates effectiveness against L. monocytogenes on the surface of ready-to-eat foods, suggesting a novel application in food safety and preservation (Trinetta et al., 2010).

Factors Influencing Production

- Factors affecting this compound production include temperature, pH, and nutrient composition. Optimal production conditions vary, offering insights for industrial-scale production and application in food safety (Aasen et al., 2000).

Mode of Action Against E. coli

- The mode of action of sakacin C2, a variant, against E. coli has been characterized. It involves cell membrane depolarization and pore formation, indicating its potential as a broad-spectrum antimicrobial agent (Gao et al., 2011).

Propriétés

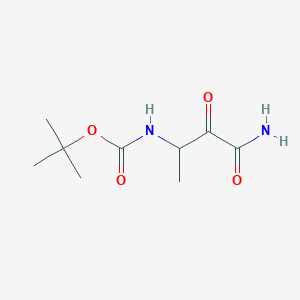

Numéro CAS |

146240-19-9 |

|---|---|

Formule moléculaire |

C18H21N3O2 |

Poids moléculaire |

216.23 g/mol |

Nom IUPAC |

tert-butyl N-(4-amino-3,4-dioxobutan-2-yl)carbamate |

InChI |

InChI=1S/C9H16N2O4/c1-5(6(12)7(10)13)11-8(14)15-9(2,3)4/h5H,1-4H3,(H2,10,13)(H,11,14) |

Clé InChI |

VMETVXNVLXCEFC-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C |

SMILES canonique |

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C |

Synonymes |

sakacin P |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

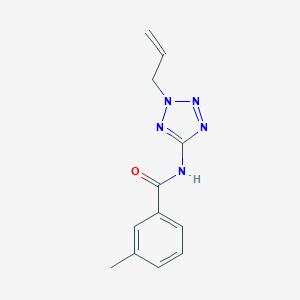

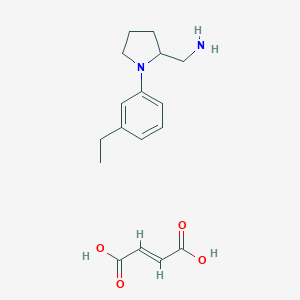

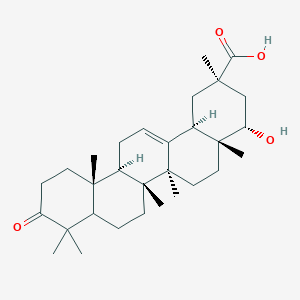

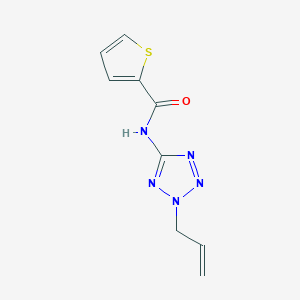

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)

![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)

![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)